1-[(2-fluorophenyl)sulfonyl]-5-(3-methyl-1-benzothiophen-2-yl)-1H-pyrazole
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Overview
Description
1-[(2-Fluorophenyl)sulfonyl]-5-(3-methyl-1-benzothiophen-2-yl)-1H-pyrazole is a complex organic compound characterized by its unique molecular structure, which includes a pyrazole ring, a fluorophenylsulfonyl group, and a methylated benzothiophene moiety[_{{{CITATION{{{_1{AK Scientific, Inc. Page 1 of 5 Safety Data Sheet (United States) 1-(2 ...
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry or batch processes. These methods ensure the efficient production of the compound while maintaining high purity and yield. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and physical properties, making them useful for further research and applications.
Scientific Research Applications
This compound has shown promise in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
This compound is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
1-[(4-Fluorobenzyl)sulfonyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine
1-[(2-Fluorophenyl)sulfonyl]-4-(3-methyl-1-benzothiophen-2-yl)pyrazole
Properties
IUPAC Name |
1-(2-fluorophenyl)sulfonyl-5-(3-methyl-1-benzothiophen-2-yl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O2S2/c1-12-13-6-2-4-8-16(13)24-18(12)15-10-11-20-21(15)25(22,23)17-9-5-3-7-14(17)19/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANJYOPYPCJTFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C3=CC=NN3S(=O)(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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